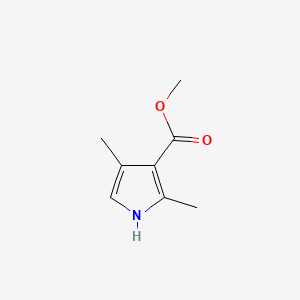

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Vue d'ensemble

Description

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the condensation of a suitable aldehyde with an amine, followed by cyclization and esterification. One common method involves the reaction of 2,4-dimethylpyrrole with methyl chloroformate under basic conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, leading to the formation of pyrrolidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogens (e.g., bromine), sulfonyl chlorides, alkyl halides.

Major Products:

Oxidation: Pyrrole-3-carboxylic acids.

Reduction: Pyrrolidine derivatives.

Substitution: Halogenated or alkylated pyrrole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal pathogens. A study synthesized a series of derivatives and evaluated their in vitro activities, showing promising results in inhibiting microbial growth .

- Anticancer Properties : The compound has also been explored for its ability to inhibit cancer cell proliferation. Its structural features allow it to interact with specific molecular targets involved in cancer progression, making it a candidate for drug development.

Materials Science

In materials science, this compound serves as a building block for the synthesis of advanced materials:

- Conductive Polymers : The compound can be polymerized to create conductive materials used in electronic devices. Its unique electronic properties make it suitable for applications in organic semiconductors.

- Organic Coatings : Due to its chemical stability and reactivity, it is also utilized in formulating protective coatings that enhance durability and resistance to environmental factors.

Antimicrobial Activity Study

A detailed study synthesized various derivatives of this compound and assessed their antimicrobial efficacy. The results indicated that certain derivatives exhibited substantial zones of inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains. This highlights the potential of these compounds as new antimicrobial agents .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 18 | Antibacterial |

| 8b | 20 | Antifungal |

| 8c | 15 | Antibacterial |

Application in Drug Development

Research has focused on modifying the structure of this compound to enhance its biological activity. For instance, modifications at the nitrogen or carbon positions have led to compounds with improved potency against specific cancer cell lines. This illustrates the compound's utility as a scaffold for developing novel therapeutic agents targeting diseases such as cancer .

Mécanisme D'action

The mechanism of action of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .

Comparaison Avec Des Composés Similaires

- Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

- Ethyl 2-methyl-1H-pyrrole-3-carboxylate

- 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid

Comparison: Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity.

Activité Biologique

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (MDMPC) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with MDMPC, including relevant case studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

MDMPC is characterized by the molecular formula and a molecular weight of approximately 155.18 g/mol. Its structural features include a pyrrole ring with methyl groups at positions 2 and 4 and a carboxylate ester functional group at position 3. This unique substitution pattern influences its chemical reactivity and biological activity.

The biological activity of MDMPC is mediated through various mechanisms, including:

- Enzyme Inhibition : MDMPC may inhibit specific enzymes that are crucial for microbial growth or cancer cell proliferation.

- Receptor Modulation : The compound can interact with cellular receptors, altering signaling pathways that lead to cell cycle arrest or apoptosis.

- Cellular Disruption : It may disrupt cellular processes essential for the survival of pathogens or cancer cells.

Antimicrobial Activity

Research indicates that MDMPC exhibits significant antimicrobial properties. A study synthesized a series of derivatives based on MDMPC and evaluated their in vitro antimicrobial activity against various bacterial strains. The results demonstrated:

- Effective Antibacterial Activity : Several derivatives showed promising antibacterial effects, with notable zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Some derivatives also displayed antifungal properties, indicating potential applications in treating fungal infections .

Table 1: Antimicrobial Activity of MDMPC Derivatives

| Compound Name | Bacterial Pathogen | Zone of Inhibition (mm) | Fungal Pathogen | Zone of Inhibition (mm) |

|---|---|---|---|---|

| Derivative A | S. aureus | 15 | Candida albicans | 12 |

| Derivative B | E. coli | 18 | Aspergillus niger | 10 |

| Derivative C | Pseudomonas aeruginosa | 20 | - | - |

Anticancer Activity

MDMPC and its derivatives have been evaluated for anticancer activity against various cancer cell lines. A notable study involved the synthesis of MDMPC derivatives with benzimidazole moieties, which were tested against the NCI-60 panel of cancer cell lines:

- Significant Cytotoxicity : Certain derivatives demonstrated substantial growth inhibition in melanoma (MDA-MB-435) and breast cancer (MDA-MB-468) cell lines, with growth inhibition rates reaching up to 62.46% and 40.24%, respectively .

- Computational Studies : ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicated favorable pharmacokinetic properties for some derivatives, suggesting their potential for further development as anticancer agents .

Table 2: Anticancer Activity of MDMPC Derivatives

| Compound Name | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| Compound A | MDA-MB-435 | 62.46 |

| Compound B | MDA-MB-468 | 40.24 |

| Compound C | HCT116 | 35.00 |

Case Studies

- Synthesis and Evaluation : A study synthesized novel derivatives of MDMPC through various chemical reactions (e.g., Vilsmeier-Haack formylation). These derivatives were screened for both antimicrobial and anticancer activities, highlighting the versatility of MDMPC as a scaffold for drug development .

- Hybrid Molecule Development : Research focused on creating hybrid molecules combining MDMPC with other active moieties, showing enhanced biological activities compared to parent compounds. This approach underscores the potential for developing multi-target therapeutic agents .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ester and methyl groups undergo oxidation under controlled conditions:

Case Study : A 2013 patent (CN103265468A) demonstrated that controlled oxidation with KMnO₄ preserves the pyrrole ring while converting the ester to a carboxylic acid, critical for synthesizing bioactive derivatives .

Reduction Reactions

The ester group and double bonds are susceptible to reduction:

Research Finding : Zinc dust in acetic acid (as shown in PMC3008020) facilitates reductive cyclization, forming fused pyrrole systems via in situ generation of reactive intermediates .

Electrophilic Substitution

The pyrrole ring undergoes substitution at activated positions:

Key Data : A 2016 RSC study (c6ra14809c1) demonstrated that bromination at C-5 proceeds with minimal side products when using N-bromosuccinimide (NBS) in dichloromethane .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic displacement:

Example : Reaction with cyclohexylamine under basic conditions yields ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate, a precursor for receptor-targeted molecules.

Cross-Coupling Reactions

The brominated derivative enables catalytic coupling:

Case Study : A 2022 RSC publication highlighted the use of Suzuki coupling to introduce aryl groups at C-5, enabling the synthesis of fluorescent probes .

Thionation and Sulfur Incorporation

Lawesson’s reagent mediates thioester formation:

| Reagent | Conditions | Product | Yield | Stability |

|---|---|---|---|---|

| Lawesson’s reagent | Toluene, 110°C, 4 hrs | Methyl 2,4-dimethyl-1H-pyrrole-3-carbothioate | 52% | Air-sensitive; requires inert atmosphere. |

Data Insight : Thionation proceeds efficiently but generates byproducts like bis-thioesters, necessitating chromatographic purification .

Cycloaddition and Ring Expansion

The compound participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| Maleic anhydride | Xylene, reflux, 12 hrs | Fused bicyclic lactam | 47% | Endo preference observed due to electron-rich diene. |

Research Note : Cycloaddition with electron-deficient dienophiles expands utility in natural product synthesis .

Propriétés

IUPAC Name |

methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-4-9-6(2)7(5)8(10)11-3/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRAMBVKRHNQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200454 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52459-90-2 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052459902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in the synthesis of Sunitinib alkali?

A1: While the provided research articles do not explicitly mention this compound, they highlight the synthesis of closely related compounds like Ethyl (E)-5-(((3′,6′-bis(ethylamino)-3-oxospiro[isoindoline-1,9′-xanthen]-2-yl)imino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate []. This suggests that this compound could be a potential precursor or building block in the synthesis of Sunitinib alkali. These molecules likely share a similar core structure and modifications on the carboxylate group could be key in the multi-step synthesis of Sunitinib.

Q2: The research mentions a novel synthetic route for Sunitinib alkali. Can you elaborate on how this route differs from traditional methods and its potential advantages?

A2: The novel synthetic route described in the research [] involves two key improvements:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.